N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O5S/c26-20(21(27)23-11-13-24-14-16-30-17-15-24)22-10-9-18-6-4-5-12-25(18)31(28,29)19-7-2-1-3-8-19/h1-3,7-8,18H,4-6,9-17H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQSXTAYCYUPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(1-Benzenesulfonylpiperidin-2-yl)ethylamine
Procedure :
- Sulfonylation of Piperidine :
- Piperidin-2-ylethylamine (1.0 eq) is reacted with benzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) under nitrogen.
- Triethylamine (2.5 eq) is added to scavenge HCl.
- Reaction stirred at 0°C → room temperature (RT) for 12 h.
- Workup : Washed with 5% HCl, brine, and dried over MgSO₄.
- Yield : 78% (reported for analogous piperidine sulfonylation).
Characterization :
Synthesis of 2-(Morpholin-4-yl)ethylamine
Procedure :
- Morpholine Alkylation :
Characterization :
Amide Coupling via Oxalyl Chloride Mediation
Formation of Ethanediamide Bridge
Procedure :
- Step 1 : Oxalyl chloride (1.1 eq) is added dropwise to Fragment A (1.0 eq) in anhydrous THF at -10°C.
- Step 2 : Fragment B (1.0 eq) and DMAP (0.1 eq) added to the acyl chloride intermediate.
Optimization and Challenges
Critical Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0°C → RT (Step 1) | Prevents HCl adduct formation |
| Solvent | THF (low moisture) | Enhances acyl chloride stability |
| Coupling Agent | DMAP (catalytic) | Accelerates amide bond formation |
| Purification Method | Column chromatography | Removes unreacted amines |
Common Side Reactions
- Over-sulfonylation : Addressed by stoichiometric control of benzenesulfonyl chloride.
- Oxamide Hydrolysis : Minimized by anhydrous conditions and rapid workup.
Analytical and Spectroscopic Confirmation
Structural Validation
Purity Assessment
Applications and Biological Relevance
While biological data for this specific compound is limited, structurally related N-substituted piperidine-morpholine hybrids demonstrate:
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to protein receptors, altering their function and leading to therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine Sulfonamide Derivatives
W-15 and W-18: These compounds (Fig. 1, ) share a piperidine-sulfonamide core but differ in substitution patterns. W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) and W-18 (1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) exhibit strong opioid receptor affinity due to their 2-phenylethyl-piperidinyl structure. In contrast, the target compound replaces the phenylethyl group with a morpholinylethyl chain and introduces an ethanediamide bridge. This substitution likely reduces opioid activity while enhancing selectivity for non-opioid targets (e.g., sigma receptors or ion channels) .
| Parameter | Target Compound | W-15 | W-18 |
|---|---|---|---|
| Core Structure | Benzenesulfonyl-piperidine + morpholinylethyl | 2-Piperidinylidene sulfonamide | 2-Piperidinylidene sulfonamide |
| Key Substituents | Ethanediamide linker, morpholine | 4-Chlorophenyl, phenylethyl | 4-Nitrophenyl, 4-chlorophenyl |
| Pharmacological Target | Hypothesized: Sigma receptors, ion channels | Opioid receptors | Opioid receptors |
| Lipophilicity (LogP)* | ~2.8 (predicted) | 3.5 | 3.9 |
*Predicted using fragment-based methods; W-15/W-18 values from experimental data .
Morpholine-Containing Analogs
Benzimidazole-Morpholine Derivatives (): Compounds like 2h–2m (e.g., 2-(4-diethylaminophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole) share the morpholinylethyl group but incorporate benzimidazole cores instead of piperidine-sulfonamide systems. The benzimidazole ring enhances planar rigidity, improving DNA intercalation or kinase inhibition. The target compound’s ethanediamide linker may offer greater flexibility, favoring allosteric modulation over direct enzyme binding .
PRE-084 ():
PRE-084 (2-(morpholin-4-yl)ethyl 1-phenylcyclohexane-1-carboxylate) is a sigma-1 receptor agonist with a morpholine-ester linkage. Compared to the target compound’s amide-based structure, PRE-084 exhibits higher metabolic instability due to ester hydrolysis. The ethanediamide linker in the target compound likely improves plasma stability .
Dual-Moiety Hybrids
Brezivaptanum () :
This vasopressin receptor antagonist contains a morpholinylethyl group linked to a triazole ring. While brezivaptanum’s triazole core enables hydrogen bonding with vasopressin receptors, the target compound’s piperidine-sulfonamide group may favor hydrophobic interactions. Both compounds leverage morpholine for solubility, but the ethanediamide linker in the target compound provides distinct spatial flexibility .
Key Structural and Functional Insights
Morpholine vs. Piperidine Positioning :
- Morpholine’s oxygen atom enhances water solubility, countering the lipophilicity of the benzenesulfonyl group.
- Piperidine sulfonamides (e.g., W-15) prioritize opioid receptor binding, while morpholine derivatives (e.g., PRE-084) target sigma or vasopressin receptors .
Linker Impact :
- Ethanediamide bridges (target compound) balance flexibility and stability, unlike rigid benzimidazoles () or hydrolyzable esters (PRE-084).
Synthetic Accessibility :
- The target compound’s synthesis likely involves:
Q & A
Basic: What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves:
- Step 1: Introduction of the benzenesulfonyl group to the piperidine ring via sulfonylation using benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2: Alkylation of the piperidine nitrogen with a bromoethyl intermediate to form the ethyl-linked piperidine moiety. Sodium triacetoxyborohydride (STAB) may be used for reductive amination .
- Step 3: Coupling of the ethanediamide bridge using oxalyl chloride or carbodiimide-based reagents (e.g., EDC/HATU) to link the piperidine and morpholine ethylamine subunits .
Optimization Tips: - Control temperature (0–25°C) during sulfonylation to minimize side reactions.
- Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility .
- Purify intermediates via column chromatography or recrystallization to improve final yield .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy: 1H/13C NMR to verify proton environments (e.g., benzenesulfonyl aromatic peaks at ~7.5–8.0 ppm, morpholine CH2 groups at ~3.5–4.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray Crystallography: For unambiguous structural confirmation using SHELX programs (e.g., SHELXL for refinement) .
Advanced: How can researchers resolve contradictions in bioactivity data across different assays?
- Orthogonal Assays: Cross-validate using biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity) to rule out assay-specific artifacts .
- Stability Testing: Monitor compound degradation in assay buffers (e.g., via LC-MS) to ensure bioactivity reflects the intact molecule .
- Dose-Response Curves: Perform EC50/IC50 comparisons across platforms to identify outliers due to solubility or off-target effects .
Advanced: What strategies improve yield during benzenesulfonyl group installation?
- Solvent Selection: Use dichloroethane or THF to stabilize reactive intermediates .
- Stoichiometry: Employ a 1.2–1.5 molar excess of benzenesulfonyl chloride to drive the reaction to completion .
- Catalysis: Add catalytic DMAP to enhance sulfonylation efficiency .
- Workup: Quench excess reagents with aqueous NaHCO3 and extract with ethyl acetate to isolate the product .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
- Core Modifications: Synthesize analogs with varied substituents (e.g., replacing morpholine with piperazine or altering the benzenesulfonyl group) to assess impact on target binding .
- Functional Group Scanning: Introduce electron-withdrawing/donating groups on the benzene ring to probe electronic effects .
- Computational Docking: Use software like AutoDock to predict binding modes to target proteins (e.g., enzymes or GPCRs) and guide analog design .
Basic: How do solubility properties influence in vitro assay design?
- Solubility Profiling: Determine solubility in DMSO (typical stock solvent) and aqueous buffers (e.g., PBS) via nephelometry .
- Formulation Adjustments: Add co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to maintain solubility during dilution .
- Critical Micelle Concentration (CMC): Avoid concentrations exceeding CMC to prevent aggregation in cell-based assays .
Advanced: How to address discrepancies between crystallographic data and computational models?
- Refinement Checks: Re-analyze X-ray data with SHELXL to resolve poor electron density or thermal motion artifacts .
- NMR Validation: Compare predicted (DFT-calculated) and observed NMR shifts to identify conformational mismatches .
- Molecular Dynamics (MD): Run MD simulations to assess flexibility of morpholine/piperidine moieties in solution .
Advanced: What in silico methods predict off-target interactions?
- Pharmacophore Screening: Use tools like Pharmit to identify unintended targets based on shared pharmacophoric features .
- Machine Learning Models: Train models on Tox21 or ChEMBL datasets to predict toxicity or off-target binding .
- Pan-Assay Interference Compounds (PAINS) Filters: Apply PAINS filters to eliminate analogs with reactive or promiscuous motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
